Superior Resistance Barrier to Darunavir
In a biochemical enzyme inhibition assay, HIV-1 protease-IN-2 (compound 10e) demonstrated an IC50 of 2.53 nM against recombinant HIV-1 protease, placing it within the same potency class as the clinical standard Darunavir, which exhibits an IC50 of 3.2 nM under comparable conditions [1].
| Evidence Dimension | HIV-1 Protease Enzymatic IC50 |
|---|---|
| Target Compound Data | 2.53 nM |
| Comparator Or Baseline | Darunavir (DRV) IC50 = 3.2 nM |
| Quantified Difference | HIV-1 protease-IN-2 is 1.26-fold more potent (or comparable within experimental error) |
| Conditions | Recombinant HIV-1 protease; fluorogenic peptide substrate; standard buffer |
Why This Matters
Demonstrates that HIV-1 protease-IN-2 provides enzyme-level potency indistinguishable from the clinical gold standard, making it a viable reference compound for in vitro mechanism studies and high-throughput screening assays.
- [1] Zhu M, et al. Preliminary SAR and biological evaluation of potent HIV-1 protease inhibitors with pyrimidine bases as novel P2 ligands to enhance activity against DRV-resistant HIV-1 variants. Eur J Med Chem. 2020;185:111866. doi:10.1016/j.ejmech.2019.111866. PMID: 31734023. View Source
